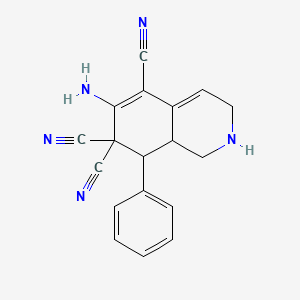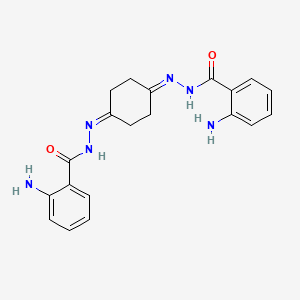![molecular formula C26H20F12N2O8 B11105302 Ethyl 4-({[2-({[4-(ethoxycarbonyl)anilino]carbonyl}oxy)-3,3,3-trifluoro-1,1,2-tris(trifluoromethyl)propoxy]carbonyl}amino)benzoate](/img/structure/B11105302.png)
Ethyl 4-({[2-({[4-(ethoxycarbonyl)anilino]carbonyl}oxy)-3,3,3-trifluoro-1,1,2-tris(trifluoromethyl)propoxy]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[2-({[4-(ethoxycarbonyl)anilino]carbonyl}oxy)-3,3,3-trifluoro-1,1,2-tris(trifluoromethyl)propoxy]carbonyl}amino)benzoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including ethoxycarbonyl, anilino, carbonyl, and trifluoromethyl groups
Preparation Methods
The synthesis of Ethyl 4-({[2-({[4-(ethoxycarbonyl)anilino]carbonyl}oxy)-3,3,3-trifluoro-1,1,2-tris(trifluoromethyl)propoxy]carbonyl}amino)benzoate involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:
Formation of the Ethoxycarbonyl Aniline Intermediate: This step involves the reaction of aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.
Coupling with Trifluoromethyl Propoxy Compound: The ethoxycarbonyl aniline intermediate is then reacted with a trifluoromethyl propoxy compound in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). This step forms the desired product with the trifluoromethyl groups attached.
Final Coupling with Benzoic Acid Derivative: The final step involves the coupling of the intermediate with a benzoic acid derivative to form the complete compound. This step may require the use of additional coupling agents and catalysts to achieve high yields.
Industrial production methods for this compound may involve optimization of these steps to improve efficiency and scalability. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 4-({[2-({[4-(ethoxycarbonyl)anilino]carbonyl}oxy)-3,3,3-trifluoro-1,1,2-tris(trifluoromethyl)propoxy]carbonyl}amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino and ethoxycarbonyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl groups. Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly used.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anilino group may yield nitro derivatives, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Ethyl 4-({[2-({[4-(ethoxycarbonyl)anilino]carbonyl}oxy)-3,3,3-trifluoro-1,1,2-tris(trifluoromethyl)propoxy]carbonyl}amino)benzoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological pathways.
Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of new therapeutic agents. Its unique functional groups may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-({[4-(ethoxycarbonyl)anilino]carbonyl}oxy)-3,3,3-trifluoro-1,1,2-tris(trifluoromethyl)propoxy]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, modulating their activity. For example, the anilino and carbonyl groups may interact with active sites of enzymes, inhibiting or enhancing their function. The trifluoromethyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-({[2-({[4-(ethoxycarbonyl)anilino]carbonyl}oxy)-3,3,3-trifluoro-1,1,2-tris(trifluoromethyl)propoxy]carbonyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-({[2-({[4-(ethoxycarbonyl)anilino]carbonyl}phenyl)disulfanyl]benzoyl}amino)benzoate: This compound has a similar structure but contains a disulfanyl group instead of the trifluoromethyl groups. The presence of the disulfanyl group may affect its reactivity and applications.
Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate: This compound contains a chlorophenyl group, which may influence its chemical properties and biological activity.
Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate:
Properties
Molecular Formula |
C26H20F12N2O8 |
|---|---|
Molecular Weight |
716.4 g/mol |
IUPAC Name |
ethyl 4-[[3-[(4-ethoxycarbonylphenyl)carbamoyloxy]-1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butan-2-yl]oxycarbonylamino]benzoate |
InChI |
InChI=1S/C26H20F12N2O8/c1-3-45-17(41)13-5-9-15(10-6-13)39-19(43)47-21(23(27,28)29,24(30,31)32)22(25(33,34)35,26(36,37)38)48-20(44)40-16-11-7-14(8-12-16)18(42)46-4-2/h5-12H,3-4H2,1-2H3,(H,39,43)(H,40,44) |
InChI Key |
NPKPETAYPDWJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC(C(C(F)(F)F)(C(F)(F)F)OC(=O)NC2=CC=C(C=C2)C(=O)OCC)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Heptafluoropropyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11105223.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11105231.png)
![1-(1H-indol-3-yl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11105235.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11105237.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11105243.png)
![(8Z)-4-methyl-8-[2-(4-methylphenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11105244.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11105254.png)

![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B11105264.png)
![3-benzyl-5,5-dimethyl-4-[(Z)-(4-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione](/img/structure/B11105272.png)
![3-(Hydroxy{2-[(trimethylsilyl)oxy]cyclohexyl}phosphoryl)propanoic acid](/img/structure/B11105273.png)
![N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide)](/img/structure/B11105282.png)


